Ald-Ph-PEG3-Azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

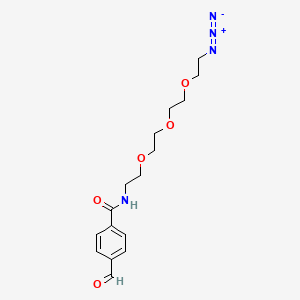

Ald-Ph-PEG3-Azide is a compound that contains both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG3-Azide typically involves the reaction of a benzaldehyde derivative with a PEG chain that has an azide end group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is usually carried out at low temperatures to maintain the stability of the azide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar solvents and conditions. The process is optimized for high yield and purity, often exceeding 95% .

Analyse Chemischer Reaktionen

Types of Reactions

Ald-Ph-PEG3-Azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes, DBCO, and BCN moieties via Click Chemistry reactions

Imine Formation: The aldehyde group reacts with primary amines to form imines, which can be further reduced to form stable amine linkages.

Common Reagents and Conditions

Reagents: Common reagents include alkynes, DBCO, BCN, and primary amines

Conditions: Reactions are typically carried out in solvents like DMSO, DCM, or DMF at low temperatures to ensure the stability of the azide group

Major Products

Click Chemistry Products: Stable triazole linkages are formed when the azide group reacts with alkynes.

Imine Products: Imine linkages are formed when the aldehyde group reacts with primary amines.

Wissenschaftliche Forschungsanwendungen

Ald-Ph-PEG3-Azide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Ald-Ph-PEG3-Azide involves its functional groups:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ald-Ph-PEG2-Azide: Similar structure but with a shorter PEG spacer.

Ald-Ph-PEG4-Azide: Similar structure but with a longer PEG spacer.

Ald-Ph-amido-C2-PEG3-azide: Contains an amido group instead of a direct linkage.

Uniqueness

Ald-Ph-PEG3-Azide is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity in various applications .

Biologische Aktivität

Ald-Ph-PEG3-Azide is a specialized chemical compound notable for its dual functional groups: an aldehyde and an azide, connected by a polyethylene glycol (PEG) linker. This structure enhances its solubility in aqueous environments and facilitates its application in various biochemical and bioconjugation processes. The azide group allows for participation in Click Chemistry, a powerful method for selective conjugation with alkyne-containing molecules, making this compound particularly valuable in fields such as proteomics, drug development, and molecular imaging.

The biological activity of this compound is primarily attributed to its ability to participate in bioconjugation reactions. The azide group can react with alkynes through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), leading to the formation of stable triazole linkages. This reaction is highly selective and efficient, allowing researchers to create complex biomolecules and crosslinkers that are essential for various biochemical assays.

Applications in Research

This compound has been utilized in several research applications:

- Bioconjugation : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of cytotoxic agents to target cells while minimizing systemic toxicity.

- Molecular Probes : The compound is used to develop molecular probes for imaging and tracking biological processes.

- Therapeutic Development : Its ability to form stable linkages is crucial in the design of therapeutics that require precise targeting mechanisms .

Comparative Analysis of Similar Compounds

This compound stands out due to its unique combination of functional groups. Below is a comparison with other related compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Aldehyde PEG Linkers | Aldehyde | Primarily used for amine coupling without azide |

| Azido PEG Linkers | Azide | Focused on Click Chemistry but lacks aldehyde |

| Biotinylated PEG | Biotin | Used for affinity purification; not directly reactive like azides |

| Maleimide PEG | Maleimide | Reactive towards thiols; distinct from azides |

This table illustrates how this compound's dual functionality allows for versatile applications that are not achievable with single-function linkers.

Antibody-Drug Conjugates (ADCs)

Recent studies have demonstrated the effectiveness of ADCs utilizing this compound. For instance, a study involving the treatment of glioblastoma models showed that homogeneous ADCs exhibited significant antitumor activity compared to heterogeneous counterparts. The incorporation of this compound as a linker facilitated optimal payload loading, leading to improved therapeutic outcomes and survival rates in treated mice models .

Molecular Imaging

In molecular imaging applications, this compound has been employed to develop targeted imaging agents that allow for real-time tracking of cellular processes. The selective nature of the Click Chemistry reactions enables researchers to attach imaging moieties precisely where needed, enhancing the specificity and sensitivity of imaging techniques .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQMINVSTCNCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.